N'-(3,5-dinitropyridin-2-yl)benzohydrazide
Overview
Description
N’-(3,5-dinitropyridin-2-yl)benzohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzohydrazide moiety linked to a 3,5-dinitropyridin-2-yl group, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dinitropyridin-2-yl)benzohydrazide typically involves the reaction of 3,5-dinitropyridine-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of N’-(3,5-dinitropyridin-2-yl)benzohydrazide may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to achieve optimal results .
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dinitropyridin-2-yl)benzohydrazide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups on the pyridine ring.
Cycloaddition: The compound can engage in cycloaddition reactions with various nucleophiles, forming complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyridines, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-(3,5-dinitropyridin-2-yl)benzohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(3,5-dinitropyridin-2-yl)benzohydrazide involves its interaction with biological molecules through nucleophilic aromatic substitution and other chemical reactions. The electron-withdrawing nitro groups enhance its reactivity, allowing it to form stable complexes with target molecules. This reactivity is exploited in various applications, such as the development of fluorescent probes for biothiol detection .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitropyridine: Shares the nitro-substituted pyridine core but lacks the benzohydrazide moiety.
Benzohydrazide: Contains the benzohydrazide group but does not have the nitro-substituted pyridine ring.
2,4-Dinitrophenylhydrazine: Similar in having nitro groups and a hydrazine moiety but differs in the aromatic core structure.
Uniqueness
N’-(3,5-dinitropyridin-2-yl)benzohydrazide is unique due to the combination of the benzohydrazide and 3,5-dinitropyridin-2-yl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N'-(3,5-dinitropyridin-2-yl)benzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O5/c18-12(8-4-2-1-3-5-8)15-14-11-10(17(21)22)6-9(7-13-11)16(19)20/h1-7H,(H,13,14)(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZOMQCYRGDTPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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